Magnesium;phenoxymethylbenzene;bromide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenylmagnesium bromide is typically prepared by reacting bromobenzene with magnesium metal in an anhydrous ether solvent. The reaction is initiated by adding a small amount of iodine to activate the magnesium. The reaction proceeds as follows :
C6H5Br+Mg→C6H5MgBr
Industrial Production Methods
In industrial settings, the preparation of phenylmagnesium bromide follows a similar procedure but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and solvent conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Phenylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can replace halides in alkyl halides to form new carbon-carbon bonds.
Reduction Reactions: Acts as a reducing agent in the presence of certain metal catalysts.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: Anhydrous ether or tetrahydrofuran (THF) are typically used.
Catalysts: Iodine is often used to initiate the reaction.
Major Products
Alcohols: Formed from the reaction with aldehydes and ketones.
Hydrocarbons: Formed from the reaction with alkyl halides.
Scientific Research Applications
Phenylmagnesium bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and polymers.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals and materials.
Mechanism of Action
Phenylmagnesium bromide acts as a nucleophile due to the partial negative charge on the carbon atom bonded to magnesium. This allows it to attack electrophilic centers in other molecules, facilitating the formation of new carbon-carbon bonds. The magnesium atom stabilizes the negative charge, making the compound highly reactive .
Comparison with Similar Compounds
Similar Compounds
- Phenylmagnesium chloride
- Phenylmagnesium iodide
- Methylmagnesium bromide
Uniqueness
Phenylmagnesium bromide is unique due to its balance of reactivity and stability, making it a versatile reagent in organic synthesis. Its reactivity is comparable to other Grignard reagents, but its specific properties make it particularly useful for certain reactions .
Properties
Molecular Formula |
C13H11BrMgO |
---|---|
Molecular Weight |
287.43 g/mol |
IUPAC Name |
magnesium;phenoxymethylbenzene;bromide |
InChI |
InChI=1S/C13H11O.BrH.Mg/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13;;/h2-10H,11H2;1H;/q-1;;+2/p-1 |
InChI Key |
ZEYWRDROXULDKX-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=[C-]C=C2.[Mg+2].[Br-] |
Origin of Product |
United States |
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